molecular formula C32H37N3O6S B2967019 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate CAS No. 326017-93-0

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate

カタログ番号: B2967019
CAS番号: 326017-93-0
分子量: 591.72
InChIキー: FBCDQWOKGUBBNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a benzo[de]isoquinoline core substituted with a piperidine ring at position 6, a 1,3-dioxo moiety, and an ethyl ester linkage to a 4-(N,N-dipropylsulfamoyl)benzoate group. The sulfamoyl benzoate moiety may enhance solubility or modulate interactions with biological targets, while the piperidine substituent could influence lipophilicity and binding affinity .

特性

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O6S/c1-3-17-34(18-4-2)42(39,40)24-13-11-23(12-14-24)32(38)41-22-21-35-30(36)26-10-8-9-25-28(33-19-6-5-7-20-33)16-15-27(29(25)26)31(35)37/h8-16H,3-7,17-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCDQWOKGUBBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzoisoquinoline core and various functional groups that may contribute to its pharmacological properties.

  • Molecular Formula : C32H37N3O6S
  • Molecular Weight : 591.72 g/mol
  • LogP : 4.3717 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 13
  • Polar Surface Area : 92.651 Ų

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit antiviral , antimicrobial , and anticancer properties. The presence of the piperidine moiety is particularly notable as it has been associated with enhanced bioactivity in similar compounds.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication in cell cultures
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of β-secretase (BACE1)

Case Studies and Research Findings

  • Antiviral Activity :
    A study reported that derivatives of similar compounds demonstrated significant antiviral activity against various viruses, suggesting that the compound may inhibit viral replication through interference with viral entry or replication processes.
  • Antimicrobial Properties :
    Research indicated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
  • Anticancer Effects :
    In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Initial findings suggest it may reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural complexity invites comparison with other benzo[de]isoquinoline derivatives and sulfonamide-containing molecules. Key analogues include:

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structure: Features an ethyl benzoate backbone with a pyridazine-phenethylamino substituent. Comparison: Unlike the target compound, I-6230 lacks the sulfamoyl group and benzo[de]isoquinoline core. Activity: Pyridazine derivatives are often explored for kinase inhibition, contrasting with the sulfamoyl group’s role in carbonic anhydrase or protease modulation .

N,N-Dibenzyl-6-(1-isopropyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(2-methyl-2-propanyl)phenyl]-4-pyrimidinamine Structure: Combines an isoquinoline-pyrrolidine hybrid with a pyrimidinamine group. Comparison: Shares the isoquinoline motif but lacks the sulfamoyl benzoate and dioxo groups. The piperidine vs. pyrrolidine substitution may affect steric interactions in target binding .

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)

  • Structure : Contains a phenethoxy-isoxazole substituent on ethyl benzoate.
  • Comparison : The isoxazole group may mimic the electron-withdrawing effects of the dioxo group in the target compound, influencing electronic properties of the aromatic system .

Physicochemical and Pharmacokinetic Properties

Property Target Compound I-6230 N,N-Dibenzyl Isoquinoline
Molecular Weight (g/mol) ~600 (estimated) 367.4 ~550 (estimated)
LogP ~3.5 (predicted) 3.2 ~4.0 (predicted)
Solubility Low (due to aromaticity) Moderate (ester group) Very low (lipophilic substituents)
Key Functional Groups Sulfamoyl, piperidine, dioxo Pyridazine, phenethylamino Pyrimidinamine, isoquinoline

Notes:

  • The dioxo group may increase metabolic susceptibility compared to the more stable isoxazole in I-6473 .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?

  • Methodology: Utilize nucleophilic substitution for introducing the piperidin-1-yl group at the 6-position of the benzisoquinolinone core, followed by esterification to attach the dipropylsulfamoyl benzoate moiety. Optimize solvent choice (e.g., acetonitrile for polar aprotic conditions) and reaction time using TLC/HPLC monitoring. For piperidine coupling, employ catalytic bases like NaOH to enhance yield .
  • Validation: Confirm intermediate structures via 1H^1H-NMR and 13C^{13}C-NMR, referencing chemical shifts observed in analogous benzisoquinolinone derivatives (e.g., δ 109.6–159.0 ppm for aromatic carbons) .

Q. How should spectroscopic techniques be applied to characterize this compound?

  • Methodology:

  • NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and piperidine protons (δ 1.5–3.5 ppm). Compare 13C^{13}C-NMR peaks to similar compounds (e.g., ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)benzisoquinolin-2-yl]acetate, δ 108–125 ppm) .
  • MS: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C31_{31}H34_{34}N3_3O7_7S).

Q. What are the solubility properties and formulation considerations for this compound?

  • Methodology: Test solubility in DMSO (common for in vitro assays) and aqueous buffers (e.g., sodium acetate buffer, pH 4.6–6.5). Use sonication or co-solvents (e.g., PEG-400) for hydrophobic moieties .
  • Stability: Conduct accelerated degradation studies under varying pH (1–9) and temperatures (25–60°C), monitored via HPLC with UV detection (λ = 254 nm) .

Q. How can purity and stability be assessed under different storage conditions?

  • Methodology: Employ reverse-phase HPLC (C18 column, methanol/buffer mobile phase) with system suitability criteria (e.g., tailing factor <2, resolution >1.5). Validate using pharmacopeial guidelines for residual solvents and impurities .

Advanced Research Questions

Q. How to design in vitro assays to evaluate pharmacological activity, given structural similarities to uPAR inhibitors?

  • Methodology: Screen against targets like urokinase receptor (uPAR) using competitive binding assays (e.g., fluorescence polarization). Reference virtual screening strategies applied to piperazine-linked inhibitors (e.g., IPR-1 and IPR-69) .
  • Dose-Response: Use IC50_{50} determination via nonlinear regression (GraphPad Prism) and validate with cytotoxicity assays (MTT) on HEK-293 cells .

Q. What strategies resolve contradictions in pharmacological data, such as off-target effects?

  • Methodology: Apply selectivity profiling against kinase panels (e.g., Eurofins KinaseScan) and molecular docking (AutoDock Vina) to identify binding promiscuity. Cross-reference with SAR studies on analogous 4-arylpiperazinyl derivatives .
  • Data Analysis: Use hierarchical clustering (e.g., ClustVis) to differentiate target-specific vs. nonspecific effects .

Q. How to identify and quantify degradation products under forced degradation conditions?

  • Methodology: Subject the compound to oxidative (H2_2O2_2), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) stress. Analyze degradants via LC-MS/MS (QTOF) and fragment ion matching (e.g., m/z 591.68 → 452.5 for sulfamoyl cleavage) .
  • Impurity Profiling: Compare retention times and MS spectra to pharmacopeial impurity standards (e.g., dihydrochloride derivatives) .

Q. What environmental impact assessments are required for this compound?

  • Methodology: Follow INCHEMBIOL project guidelines:

  • Fate Studies: Measure logP (octanol-water partitioning) and soil adsorption (OECD 106).
  • Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
    • Risk Modeling: Use EPI Suite to predict bioaccumulation and persistence .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。